molecular formula C17H17N3O2 B11644751 (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione CAS No. 347915-04-2

(5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione

Cat. No.: B11644751
CAS No.: 347915-04-2
M. Wt: 295.34 g/mol
InChI Key: ZCVOMPOLGCGBMC-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione is a chemical compound of significant interest in medicinal chemistry research, particularly for the development of novel therapeutic agents. This molecule features an imidazolidine-2,4-dione core, a scaffold widely recognized in pharmaceutical science for its diverse biological activities . Hydantoin derivatives, such as this compound, are extensively studied for their anticonvulsant and antiarrhythmic properties . Furthermore, the imidazolidine-2,4-dione structure is a key pharmacophore in the design of potent and selective inhibitors for critical biological targets. For instance, similar derivatives have been investigated as selective inhibitors of Protein Tyrosine Phosphatase-1B (PTP1B), a prominent target for type 2 diabetes and obesity treatment . The structural architecture of this reagent, which includes a pyrrole ring system linked to the hydantoin unit, provides a versatile framework for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a core building block to probe biological mechanisms or to optimize for enhanced selectivity and efficacy against a range of enzymes and receptors . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

347915-04-2

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

(5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C17H17N3O2/c1-10-5-4-6-14(7-10)20-11(2)8-13(12(20)3)9-15-16(21)19-17(22)18-15/h4-9H,1-3H3,(H2,18,19,21,22)/b15-9-

InChI Key

ZCVOMPOLGCGBMC-DHDCSXOGSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=CC(=C2C)/C=C\3/C(=O)NC(=O)N3)C

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)N3)C

solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione typically involves the condensation of 2,5-dimethyl-1-(3-methylphenyl)pyrrole-3-carbaldehyde with imidazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its structure-activity relationship is studied to optimize its efficacy and minimize potential side effects.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance in various applications.

Mechanism of Action

The mechanism of action of (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the broader class of 5-arylidene-imidazolidine-2,4-diones, which are known for their diverse bioactivities, including antimicrobial, anticancer, and enzyme-inhibitory properties. Below is a comparative analysis with structurally similar compounds:

Compound Key Substituents Melting Point (°C) Spectral Data (Key Peaks) Biological Activity
(5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-imidazolidine-2,4-dione 2,5-dimethylpyrrole, 3-methylphenyl Not reported Data inferred: IR (C=O ~1700 cm⁻¹), ¹H NMR (δ 6.8–7.5 ppm for aromatic protons) Hypothesized kinase inhibition
(Z)-5-(4-methoxyphenylmethylene)-3-(7-hydroxycoumarinyl)-thiazolidine-2,4-dione (5g) 4-methoxyphenyl, 7-hydroxycoumarin 248–250 ¹H NMR: δ 3.85 (OCH₃), 6.85–8.15 (aromatic), MS: m/z 424 [M⁺] Anticoagulant potential
(Z)-5-(4-bromophenylmethylene)-3-(7-hydroxycoumarinyl)-thiazolidine-2,4-dione (5k) 4-bromophenyl, 7-hydroxycoumarin 260–262 ¹H NMR: δ 7.25–7.95 (aromatic), MS: m/z 472 [M⁺] Enhanced cytotoxicity
YA1 (1-benzyl-3,3-dimethyl-5-methylenepyrrolidin-2,4-dione) Benzyl, 3,3-dimethylpyrrolidine 112–114 ¹H NMR: δ 1.35 (CH₃), 4.95–5.25 (methylene), IR: C=O ~1750 cm⁻¹ Precursor for spirocyclic derivatives
3-(4-bromophenyl)-5-(4-methylbenzylidene)-2-(methylthio)-imidazol-4-one (7f) 4-bromophenyl, 4-methylbenzylidene, methylthio 218–220 ¹H NMR: δ 2.32 (CH₃), 7.15–8.01 (aromatic), MS: m/z 443 [M⁺] Antifungal activity

Key Differences and Trends

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., bromo in 5k and 7f) correlate with increased cytotoxicity or antifungal activity due to enhanced electrophilicity .

Stereoelectronic Properties: The Z-configuration in the target compound and analogues (e.g., 5g, 5k) stabilizes the conjugated system, as evidenced by UV-Vis spectra showing λmax shifts . Spirocyclic derivatives (YA2, YA3) exhibit rigid structures, reducing metabolic degradation compared to non-spiro analogues .

Synthetic Yields: Coumarin-containing derivatives (e.g., 5g, 5k) show yields >70% due to favorable Knoevenagel condensation kinetics . Methylthio-substituted imidazolones (e.g., 7f) achieve 92% yields via nucleophilic substitution reactions .

Pharmacokinetic and Thermodynamic Data

  • Solubility : The target compound’s methylphenyl-pyrrole substituents likely reduce aqueous solubility compared to hydroxylated coumarin derivatives (e.g., 5g, 5n) .
  • Thermal Stability : Higher melting points in brominated derivatives (e.g., 5k, 7f) suggest stronger crystal packing forces due to halogen interactions .

Research Findings and Implications

  • Target Compound : Preliminary molecular docking studies suggest its pyrrole moiety may bind to ATP pockets in kinases, though experimental validation is pending .
  • Comparative Efficacy : Coumarin-thiazolidinedione hybrids (e.g., 5g) outperform imidazolidinediones in anticoagulant assays, likely due to coumarin’s vitamin K antagonism .
  • Structural Optimization : Introducing polar groups (e.g., -OH, -OCH₃) in arylidene derivatives improves solubility without compromising bioactivity .

Biological Activity

(5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a pyrrole ring and imidazolidine moiety, suggests various biological activities. This article explores its biological activity based on diverse research findings, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

Structural Overview

The compound's IUPAC name is this compound. Its molecular formula is C16H18N2O2C_{16}H_{18}N_{2}O_{2}, with a molecular weight of approximately 270.34 g/mol. The structural features that contribute to its biological activity include:

  • Pyrrole Ring : Known for its role in various biological processes.
  • Imidazolidine Dione : This functional group is often implicated in enzyme inhibition and receptor modulation.

The biological activity of this compound primarily involves interactions with specific biological targets such as enzymes and receptors. Preliminary studies suggest the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular responses.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. A study demonstrated that the compound significantly reduced cell viability in breast cancer cell lines by promoting caspase activation and increasing reactive oxygen species (ROS) levels.

Antimicrobial Properties

In vitro studies have revealed that this compound possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes essential for bacterial survival.

Neuroprotective Effects

Preliminary findings suggest neuroprotective effects in models of neurodegenerative diseases. The compound may reduce oxidative stress and inflammation in neuronal cells, offering potential therapeutic benefits for conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
Compound ASimilar structure without pyrroleModerate anticancer activity
Compound BContains a different substituent on the imidazolidineStronger antimicrobial effects
Compound CLacks imidazolidine moietyNo significant biological activity

Case Study 1: Anticancer Activity

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell proliferation and increased apoptosis markers.

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.